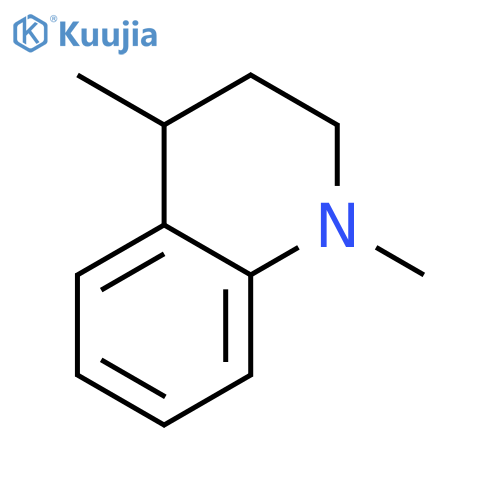Cas no 16055-20-2 (1,4-Dimethyl-1,2,3,4-tetrahydroquinoline)

16055-20-2 structure
商品名:1,4-Dimethyl-1,2,3,4-tetrahydroquinoline
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline
- 1,4-dimethyl-3,4-dihydro-2H-quinoline
- A927407
- Quinoline, 1,2,3,4-tetrahydro-1,4-dimethyl-
- SCHEMBL7673078
- 1,4-dimethyl-1,2,3,4-tetrahydro-quinoline
- 16055-20-2
-
- インチ: InChI=1S/C11H15N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-6,9H,7-8H2,1-2H3
- InChIKey: CRBSCSNTTFCBOS-UHFFFAOYSA-N
- ほほえんだ: CC1CCN(C)C2=C1C=CC=C2
計算された属性
- せいみつぶんしりょう: 161.120449483g/mol
- どういたいしつりょう: 161.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM127624-1g |
1,4-dimethyl-1,2,3,4-tetrahydroquinoline |
16055-20-2 | 95% | 1g |
$296 | 2021-08-05 | |
| Alichem | A189006141-1g |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline |
16055-20-2 | 95% | 1g |
$400.00 | 2022-04-02 | |
| Ambeed | A512067-1g |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline |
16055-20-2 | 95+% | 1g |
$255.0 | 2024-08-03 | |
| Chemenu | CM127624-1g |
1,4-dimethyl-1,2,3,4-tetrahydroquinoline |
16055-20-2 | 95% | 1g |
$*** | 2023-03-30 |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline 関連文献
-
2. Mechanism of cyclization of aryl radicals containing unsaturated ortho-substituentsAthelstan L. J. Beckwith,William B. Gara J. Chem. Soc. Perkin Trans. 2 1975 795
16055-20-2 (1,4-Dimethyl-1,2,3,4-tetrahydroquinoline) 関連製品
- 479-59-4(Julolidine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16055-20-2)1,4-Dimethyl-1,2,3,4-tetrahydroquinoline

清らかである:99%
はかる:1g
価格 ($):230.0